(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
CAS No.:
VCID: VC17909988
Molecular Formula: C9H8F3N
Molecular Weight: 187.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that features a trifluorophenyl group attached to a cyclopropane ring, which also contains an amine functional group. This compound is notable for its unique structural configuration and its potential applications in pharmaceutical chemistry. The trifluorophenyl moiety enhances the compound's lipophilicity, which can influence its biological interactions and pharmacological properties. Synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amineThe synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves multi-step organic synthesis techniques. These methods may include reactions such as cycloaddition, reduction, and amination to form the desired cyclopropane structure with the trifluorophenyl group and amine functionality. Biological Activity and ApplicationsResearch on (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine focuses on its potential interactions with biological targets. While specific biological activities are still under investigation, compounds with similar structures have shown promise in various therapeutic areas. The trifluorophenyl group may enhance the compound's ability to interact with biological targets, potentially influencing its pharmacological effects. Comparison with Similar Compounds
The presence of three fluorine atoms in (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine significantly alters its physical and chemical properties compared to similar compounds, potentially enhancing its biological activity and interaction profiles. Role in Pharmaceutical ApplicationsRac-(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is used as an impurity standard in the development of Ticagrelor, an antiplatelet medication. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of Ticagrelor, making its study crucial for regulatory compliance and therapeutic effectiveness. |
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Product Name | (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine | ||||||||||||||||
Molecular Formula | C9H8F3N | ||||||||||||||||
Molecular Weight | 187.16 g/mol | ||||||||||||||||
IUPAC Name | (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine | ||||||||||||||||
Standard InChI | InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 | ||||||||||||||||
Standard InChIKey | WLHMNWIKAFDIJR-YLWLKBPMSA-N | ||||||||||||||||
Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F | ||||||||||||||||
Canonical SMILES | C1C(C1N)C2=CC(=C(C(=C2)F)F)F | ||||||||||||||||
PubChem Compound | 91654514 | ||||||||||||||||
Last Modified | Aug 10 2024 |
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